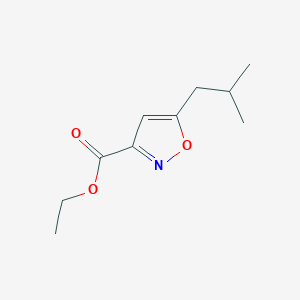

Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-4-13-10(12)9-6-8(14-11-9)5-7(2)3/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNLTWQLWBVTMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90548587 | |

| Record name | Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110578-27-3 | |

| Record name | Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate" physical and chemical properties

An In-depth Technical Guide to Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of this compound. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from closely related structural analogs and the broader class of isoxazole derivatives to offer valuable insights for research and development.

Introduction and Strategic Importance

This compound belongs to the isoxazole class of five-membered heterocyclic compounds, which are recognized as "privileged scaffolds" in medicinal chemistry. The isoxazole ring is a key feature in numerous biologically active molecules due to its favorable physicochemical properties and ability to engage in various non-covalent interactions with biological targets.[1][2] The substitution pattern, featuring an isobutyl group at the 5-position and an ethyl carboxylate at the 3-position, suggests potential for this molecule as a versatile intermediate in the synthesis of more complex pharmaceutical agents.[3] Isoxazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][4]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central 1,2-oxazole ring functionalized with an isobutyl group and an ethyl ester.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₁₀H₁₅NO₃ | Calculated |

| Molecular Weight | 197.23 g/mol | Calculated |

| CAS Number | Not assigned | Not found in major chemical databases. |

| Appearance | Likely a liquid or low-melting solid | Based on analogs like ethyl 5-oxazolecarboxylate (liquid) and ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate (m.p. 82.5 °C).[3][5] |

| Boiling Point | Estimated >300 °C | By extrapolation from analogs.[3] |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, DMSO, dichloromethane). | General property of similar organic esters. |

Synthesis and Characterization

A plausible and efficient synthetic route for this compound can be adapted from established methods for preparing 3,5-disubstituted isoxazoles.[6] A common approach involves the base-catalyzed cycloaddition-condensation reaction between ethyl nitroacetate and a suitable alkyne.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

-

To a solution of 4-methyl-1-pentyne in a mixture of water and ethanol, add ethyl nitroacetate.

-

Add a catalytic amount of a base, such as sodium hydroxide.

-

Heat the mixture with vigorous stirring in a sealed vessel.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture and purify the residue using flash column chromatography to yield the desired product.

Characterization

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques:

-

¹H NMR: Expected signals would include a triplet and quartet for the ethyl group, a singlet for the oxazole proton, and signals corresponding to the isobutyl group (a doublet, a multiplet, and another doublet).

-

¹³C NMR: Characteristic signals for the carbonyl carbon of the ester, the carbons of the oxazole ring, and the aliphatic carbons of the ethyl and isobutyl groups would be anticipated.

-

FT-IR: Key vibrational bands would be observed for the C=O of the ester, C=N of the oxazole ring, and C-O stretching.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight would confirm the compound's identity.

Chemical Reactivity and Potential Transformations

The presence of the ester and the isoxazole ring imparts specific reactivity to the molecule.

-

Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding 5-(2-methylpropyl)-1,2-oxazole-3-carboxylic acid. This carboxylic acid derivative can then be used to form amides or other ester derivatives for structure-activity relationship (SAR) studies.

-

Isoxazole Ring Opening: The N-O bond in the isoxazole ring is susceptible to reductive cleavage. For instance, catalytic hydrogenation (e.g., using Pd/C) can lead to the opening of the ring, yielding β-enamino ketoesters.[6] This reactivity allows for the transformation of the isoxazole into other valuable synthetic intermediates.

Potential Applications in Drug Discovery and Agrochemicals

While this specific molecule may not have been extensively studied, the isoxazole scaffold is of significant interest in several areas of research and development.

-

Medicinal Chemistry: Isoxazole derivatives have been reported to exhibit a broad range of biological activities, including:

-

Anti-inflammatory: Acting as inhibitors of enzymes like COX-2.[7]

-

Antimicrobial: Showing efficacy against various bacterial and fungal strains.[3][7]

-

Anticancer: Some derivatives have shown antiproliferative activity against various cancer cell lines.[4][8]

-

Wnt/β-catenin Pathway Agonists: This pathway is crucial in cell proliferation and differentiation, making its modulators potential therapeutics for conditions like restenosis.[3]

-

-

Agrochemicals: The isoxazole ring is also a component of some herbicides and pesticides, suggesting potential applications in crop protection.[2]

The title compound serves as a valuable building block for creating libraries of related molecules to explore these potential therapeutic and agricultural applications.

Safety and Handling

No specific safety data for this compound is available. However, based on related compounds, the following precautions are recommended:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

The related compound, 5-ethyl-1,2-oxazole-3-carboxylic acid, is known to cause skin and eye irritation and may cause respiratory irritation.[9] Similar hazards should be assumed for the title compound.

-

Store in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information if it becomes available.

Conclusion

This compound is a promising, albeit understudied, chemical entity. Its structural features suggest its utility as a versatile intermediate in the synthesis of novel compounds with potential applications in medicine and agriculture. This guide provides a foundational understanding of its properties and potential, based on the well-established chemistry of the isoxazole scaffold, to aid researchers in their future investigations.

References

-

Caputo, C., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. [Link]

-

Chemsrc. Ethyl 5-methyl-1,2-oxazole-3-carboxylate. [Link]

-

PubChem. Ethyl 5-methylisoxazole-3-carboxylate. [Link]

-

Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 14(5), 1-10. [Link]

-

PubChem. 5-Ethyl-1,2-oxazole-3-carboxylic acid. [Link]

-

ChemSynthesis. ethyl 5-(5-chloro-2-hydroxyphenyl)-3-methyl-4-isoxazolecarboxylate. [Link]

-

Sharma, V., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 1-19. [Link]

-

ChemSynthesis. ethyl 2-methyl-1,3-oxazole-5-carboxylate. [Link]

-

MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. [Link]

-

Gujjarappa, R., et al. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. ResearchGate. [Link]

-

Wang, Y., et al. (2015). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]

-

Basile, L., et al. (2019). Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. Anticancer Research, 39(1), 135-144. [Link]

-

Chen, J., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1435. [Link]

Sources

- 1. ijpca.org [ijpca.org]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 5-オキサゾールカルボン酸エチル 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester [mdpi.com]

- 7. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-Ethyl-1,2-oxazole-3-carboxylic acid | C6H7NO3 | CID 6483811 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Conformation of Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate. Isoxazole derivatives are a cornerstone in medicinal chemistry, recognized for their wide array of biological activities.[1][2] Understanding the three-dimensional structure and conformational dynamics of these molecules is paramount for designing novel therapeutics with enhanced efficacy and specificity. This document synthesizes theoretical principles with experimental data from analogous structures to offer a detailed perspective on the title compound, a molecule of significant interest in drug discovery programs. We will delve into its structural features, predict its physicochemical properties, and explore the rotational barriers that govern its conformational landscape. Furthermore, a generalized, robust protocol for the synthesis and characterization of this class of compounds is presented to facilitate further research and application.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a privileged scaffold in the design of bioactive molecules.[1][2] Its unique electronic and structural properties contribute to its ability to engage in various biological interactions, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The 3,5-disubstituted pattern, as seen in this compound, allows for precise modulation of a molecule's steric and electronic properties, which in turn influences its pharmacokinetic and pharmacodynamic profile. A thorough understanding of the molecule's three-dimensional arrangement is crucial for rational drug design and for elucidating its mechanism of action at a molecular level.

Molecular Structure of this compound

The molecular structure of this compound is characterized by a central isoxazole ring substituted at the 3- and 5-positions. At the 3-position, an ethyl carboxylate group is attached, while the 5-position is functionalized with a 2-methylpropyl (isobutyl) group.

2.1. 2D Chemical Structure

2.2. Key Structural Features

-

Isoxazole Core: A planar, aromatic five-membered ring that forms the central scaffold of the molecule.

-

Ethyl Carboxylate Group: This group at the 3-position is a key site for potential hydrogen bonding interactions and influences the molecule's polarity and solubility.

-

Isobutyl Group: A non-polar, branched alkyl chain at the 5-position that contributes to the molecule's lipophilicity and steric bulk. The branching in the isobutyl group introduces specific conformational constraints.[3]

Physicochemical Properties (Predicted)

| Property | Predicted Value | Reference Analog |

| Molecular Formula | C10H15NO3 | - |

| Molecular Weight | 197.23 g/mol | - |

| LogP (Octanol/Water) | ~2.5 - 3.0 | Ethyl 5-methylisoxazole-3-carboxylate (LogP ~1.4)[4] |

| Boiling Point | ~250-280 °C | - |

| Melting Point | Solid at room temp. | Ethyl 5-methylisoxazole-3-carboxylate (mp 27-31 °C)[5] |

| Solubility | Soluble in organic solvents | General property of similar esters |

Conformational Analysis

The overall shape of this compound is determined by the rotation around several key single bonds. The planarity of the isoxazole ring serves as a rigid core from which the flexible substituents extend.

4.1. Key Rotational Bonds and Potential Conformers

The conformational flexibility of the molecule is primarily dictated by the rotation around the C3-C(ester), C(ester)-O, O-C(ethyl), C5-C(isobutyl), and C(isobutyl)-C(isopropyl) bonds. The rotation of the isobutyl group is of particular interest due to its branched nature.

Caption: Key rotational bonds (τ1, τ2, τ3, τ4) in this compound.

4.2. Rotational Barrier Considerations

-

τ1 (C3-C(ester)): Rotation around this bond will be influenced by steric hindrance between the carbonyl oxygen and the isoxazole ring. The planar, conjugated system likely favors a conformation where the ester group is coplanar with the isoxazole ring to maximize electronic delocalization.

-

τ2 (O-C(ethyl)): This bond exhibits a relatively low rotational barrier, typical for single bonds in alkyl chains.

-

τ3 (C5-C(isobutyl)) and τ4 (C(isobutyl)-C(isopropyl)): The rotation of the isobutyl group is more complex due to its branched nature. Steric interactions between the methyl groups of the isobutyl moiety and the isoxazole ring will play a significant role in determining the lowest energy conformers. The isobutyl group's bulkiness can influence the overall shape and accessibility of the molecule for binding to biological targets.[3]

4.3. Preferred Conformation

Based on theoretical considerations and data from related structures, the most stable conformation of this compound is likely to feature:

-

A near-planar arrangement of the isoxazole ring and the ethyl carboxylate group to maximize π-system conjugation.

-

The isobutyl group oriented to minimize steric clash with the isoxazole ring. This would likely involve a staggered conformation around the C5-C(isobutyl) bond.

Molecular modeling studies on various isoxazole derivatives have demonstrated the importance of substituent conformation on biological activity.[6][7] For instance, the orientation of hydrophobic groups can be critical for receptor binding.[6]

Experimental Protocols

While a specific protocol for the title compound is not published, a general and robust method for the synthesis of 3,5-disubstituted isoxazoles can be adapted. The following is a generalized procedure based on the 1,3-dipolar cycloaddition reaction, a common method for isoxazole synthesis.

5.1. Synthesis of this compound

This synthesis involves the reaction of an alkyne with a nitrile oxide generated in situ.

Caption: General workflow for the synthesis of this compound.

Procedure:

-

Nitrile Oxide Generation: Dissolve ethyl 2-chloro-2-(hydroxyimino)acetate in a suitable aprotic solvent (e.g., dichloromethane or THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of triethylamine (1.1 equivalents) in the same solvent to the reaction mixture. Stir for 30 minutes at 0 °C to generate the nitrile oxide in situ.

-

Cycloaddition: To the solution containing the nitrile oxide, add 4-methyl-1-pentyne (1.0 equivalent).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

5.2. Spectroscopic Characterization

The structure of the synthesized compound should be confirmed using a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a triplet and quartet for the ethyl group, a doublet and a multiplet for the isobutyl group, and a singlet for the proton on the isoxazole ring.

-

¹³C NMR: Will show characteristic peaks for the carbonyl carbon, the carbons of the isoxazole ring, and the aliphatic carbons of the ethyl and isobutyl groups.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the C=O stretch of the ester (around 1720-1740 cm⁻¹), C=N stretching of the isoxazole ring, and C-H stretching of the alkyl groups.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (197.23 g/mol ) should be observed. Fragmentation patterns can provide further structural information.

Conclusion

This compound is a molecule with significant potential in drug discovery, embodying the versatile isoxazole scaffold. This guide has provided a detailed overview of its molecular structure and a theoretical framework for understanding its conformational behavior. The interplay between the planar isoxazole core and the flexible ethyl carboxylate and isobutyl substituents defines its three-dimensional shape, which is a critical determinant of its biological activity. The provided synthetic protocol offers a practical starting point for researchers to access this and related compounds for further investigation. Future work involving detailed experimental and computational studies will be invaluable in further refining our understanding of the structure-activity relationships of this promising class of molecules.

References

-

3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists. PMC - NIH. Available at: [Link]

-

Molecular modeling, synthesis, and antiproliferative evaluation of new isoxazole ring linked by Schiff bases and azo bond. NIH. Available at: [Link]

-

Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ResearchGate. Available at: [Link]

-

Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Available at: [Link]

-

Ethyl 5-methylisoxazole-3-carboxylate | C7H9NO3 | CID 76677. PubChem. Available at: [Link]

-

Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC - NIH. Available at: [Link]

-

Ethyl 3-aminoisoxazole-5-carboxylate | C6H8N2O3 | CID 11126498. PubChem. Available at: [Link]

-

Illustrated Glossary of Organic Chemistry - Isobutyl group. UCLA Chemistry and Biochemistry. Available at: [Link]

-

Mild oxidative Csp3-H bond functionalization applied for the synthesis, ring expansion and derivatization of heterocycles. Publikationsserver der Universität Regensburg. Available at: [Link]

-

Substituted isoxazoles for treating cancer. Google Patents. Available at: [Link]

-

Discovery of a Small Molecule Probe That Post-Translationally Stabilizes the Survival Motor Neuron Protein for the Treatment of Spinal Muscular Atrophy. PubMed Central. Available at: [Link]

-

Isobutyl Definition - Organic Chemistry Key Term. Fiveable. Available at: [Link]

-

ethyl 2-methyl-1,3-oxazole-5-carboxylate. ChemSynthesis. Available at: [Link]

-

ethyl 5-(5-chloro-2-hydroxyphenyl)-3-methyl-4-isoxazolecarboxylate. ChemSynthesis. Available at: [Link]

-

Patent Application Publication. Googleapis. Available at: [Link]

-

isobutyl group (CHEBI:30356). EMBL-EBI. Available at: [Link]

-

ETHYL 5-PHENYLISOXAZOLE-3-CARBOXYLATE. ChemBK. Available at: [Link]

-

Chemical Properties of Ethyl isoxazole-5-carboxylate. Cheméo. Available at: [Link]

-

Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. MDPI. Available at: [Link]

-

Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Available at: [Link]

-

Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. NIH. Available at: [Link]

-

Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central. Available at: [Link]

-

Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. Available at: [Link]

-

A novel class of conformationally restricted heterocyclic muscarinic agonists. PubMed. Available at: [Link]

- SPHINGOSINE-1-PHOSPHATE RECEPTOR AGONISTS. Google Patents.

Sources

- 1. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review [mdpi.com]

- 2. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. Ethyl 5-methylisoxazole-3-carboxylate | C7H9NO3 | CID 76677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 5-methylisoxazole-3-carboxylate 95 3209-72-1 [sigmaaldrich.com]

- 6. 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide: Characterizing the Solubility and Stability of Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate for Pharmaceutical Development

Introduction: The Imperative of Early-Stage Physicochemical Profiling

In the landscape of modern drug discovery, the identification of a biologically active molecule is merely the first step in a long and complex journey. The therapeutic potential of a new chemical entity (NCE) can only be realized if it can be formulated into a safe, effective, and stable drug product. At the heart of this transition from "hit" to "drug" lies a thorough understanding of the molecule's fundamental physicochemical properties. This guide focuses on Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate, a novel compound featuring the 1,2-oxazole (isoxazole) scaffold—a privileged structure in medicinal chemistry known for its role in a variety of therapeutic agents.[1]

This document serves as a comprehensive technical framework for researchers, chemists, and drug development professionals. It outlines the critical experimental pathways for determining two of the most pivotal characteristics of any potential drug candidate: aqueous solubility and chemical stability. We will move beyond rote protocols to explore the causality behind experimental design, ensuring that the data generated is not only accurate but also decision-enabling. The methodologies described herein are grounded in established scientific principles and aligned with global regulatory expectations, such as those set forth by the International Council for Harmonisation (ICH).[2][3] By establishing a robust solubility and stability profile early in development, we can proactively address potential liabilities, guide formulation strategies, and ultimately de-risk the path to clinical evaluation.

Section 1: Solubility Assessment: Beyond a Single Number

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[4] A compound that cannot adequately dissolve in physiological fluids is unlikely to reach its target in sufficient concentration. The assessment of solubility is nuanced, with different types of measurements providing distinct insights at various stages of development.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

It is essential to distinguish between two primary forms of solubility measurement:

-

Kinetic Solubility: This measures the concentration of a compound at the point of precipitation when a concentrated organic stock solution (typically in DMSO) is rapidly diluted into an aqueous buffer.[5] It is a high-throughput method ideal for the early discovery phase to rank and filter large numbers of compounds.[6] However, it may not represent a true equilibrium state and can be influenced by the co-solvent.[7]

-

Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution after prolonged incubation of the solid material in a specific buffer.[5][8] This value is indispensable for late-stage development, formulation design, and biopharmaceutical classification.

Experimental Protocol: Kinetic Solubility via Nephelometry

Nephelometry, which measures the scattering of light by suspended particles, provides a rapid assessment of precipitation and is well-suited for high-throughput kinetic solubility screening.[4][6]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96- or 384-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Aqueous Dilution: Rapidly add a precise volume of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well, ensuring the final DMSO concentration is low (e.g., <1%) to minimize co-solvent effects.

-

Nephelometric Reading: Immediately place the plate into a plate-based nephelometer and measure light scattering at timed intervals (e.g., 0, 5, 15, and 60 minutes) to detect the onset of precipitation.

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in light scattering compared to a buffer-only control.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method remains the definitive technique for determining thermodynamic solubility.[8]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to several vials containing a precise volume of the relevant aqueous medium (e.g., pH 1.2, pH 6.8, and pH 7.4 buffers to simulate physiological conditions).

-

Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step; centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) is recommended to remove fine particulates.[7]

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase and determine the concentration of the dissolved compound using a validated stability-indicating High-Performance Liquid Chromatography (HPLC-UV) method.

-

Solid-State Analysis: It is best practice to analyze the remaining solid residue (e.g., by XRPD or DSC) to confirm that no phase changes (e.g., from crystalline to amorphous) occurred during the experiment, as this would affect the solubility value.[7]

Data Presentation: Hypothetical Solubility Profile

All quantitative data should be summarized for clear interpretation and comparison.

| Parameter | Method | Medium | Temperature | Solubility (µg/mL) |

| Kinetic Solubility | Nephelometry | PBS, pH 7.4 | 25°C | 45 |

| Thermodynamic Solubility | Shake-Flask | Simulated Gastric Fluid (pH 1.2) | 37°C | 15 |

| Thermodynamic Solubility | Shake-Flask | Phosphate Buffer (pH 6.8) | 37°C | 22 |

| Thermodynamic Solubility | Shake-Flask | Phosphate Buffer (pH 7.4) | 37°C | 25 |

Section 2: Stability Profiling: Predicting the Shelf-Life

Stability testing is a regulatory requirement and a scientific necessity. It provides evidence on how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[2][9] This process begins with forced degradation studies to understand the molecule's vulnerabilities.

Rationale and Workflow for Stability Assessment

The objective of stability studies is twofold: first, to identify potential degradation products and pathways through forced degradation (stress testing), and second, to establish a re-test period or shelf life through formal, long-term studies under ICH-prescribed conditions.[10][11] A validated stability-indicating analytical method is the cornerstone of this entire process.

Caption: Workflow for Solubility Assessment.

Forced Degradation (Stress Testing)

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products.[10][12][13] This information is crucial for developing and validating a stability-indicating analytical method.[14][15]

Core Protocols:

-

Acid/Base Hydrolysis:

-

Dissolve the compound in a suitable co-solvent and dilute into solutions of 0.1 M HCl and 0.1 M NaOH.

-

Maintain parallel solutions at room temperature and an elevated temperature (e.g., 60°C).

-

Draw samples at various time points (e.g., 2, 8, 24 hours).

-

Neutralize each sample before analysis by HPLC to prevent further degradation.

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store protected from light at room temperature.

-

Draw samples at specified time points and quench the reaction if necessary before HPLC analysis.

-

-

Thermal Degradation:

-

Store the solid compound in a temperature-controlled oven at a high temperature (e.g., 80°C).

-

Store a solution of the compound at a similarly elevated temperature (e.g., 60°C).

-

Test samples at appropriate intervals.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to a controlled light source that provides both cool white fluorescent and near-ultraviolet light, as specified in ICH Q1B guidelines.[9]

-

A dark control sample, wrapped in aluminum foil, must be stored under the same temperature conditions to differentiate between thermal and light-induced degradation.

-

Analyze samples after a specified illumination period.

-

Caption: Forced Degradation Experimental Design.

Data Presentation: Hypothetical Forced Degradation Summary

The goal is to achieve a meaningful level of degradation (typically 5-20%) to demonstrate the analytical method's specificity.

| Stress Condition | Parameters | Time | % Assay of Parent | % Total Degradation | Observations |

| Acid Hydrolysis | 0.1 M HCl | 24 h | 91.2% | 8.8% | One major degradant observed at RRT 0.85 |

| Base Hydrolysis | 0.1 M NaOH | 8 h | 45.7% | 54.3% | Rapid degradation; multiple products. Likely ester hydrolysis. |

| Oxidation | 3% H₂O₂ | 24 h | 98.5% | 1.5% | Compound is highly stable to oxidation. |

| Thermal (Solid) | 80°C | 7 days | 99.8% | <0.2% | Compound is thermally stable in solid state. |

| Photostability | ICH Q1B | 1.2M lux·hr | 99.5% | 0.5% | Compound is stable to light exposure. |

Formal Stability Studies (ICH Guidelines)

Once the degradation profile is understood, formal stability studies are initiated on at least three primary batches to establish a re-test period.[9]

Methodology:

-

Batch Selection: Use at least three batches manufactured with a process representative of the final production scale.

-

Container Closure System: Store samples in the proposed commercial packaging.

-

Storage Conditions: Place samples into stability chambers maintained at ICH-recommended conditions.[11]

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency: Pull and test samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies).[11]

-

Tests: The stability protocol should include tests for appearance, assay, degradation products, and other critical quality attributes.

Conclusion

The systematic evaluation of solubility and stability for a new chemical entity like this compound is a non-negotiable pillar of successful drug development. The kinetic and thermodynamic solubility data directly inform the compound's biopharmaceutical classification and guide formulators in designing a delivery system that can achieve therapeutic exposure. Concurrently, a comprehensive stability profile, initiated with forced degradation studies and confirmed with long-term ICH studies, ensures the drug substance's integrity, purity, and potency throughout its lifecycle. By employing the rigorous, phase-appropriate methodologies detailed in this guide, development teams can build a robust data package that supports confident decision-making, streamlines formulation efforts, and satisfies global regulatory requirements.

References

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18). Vertex AI Search.

- ICH Q1 guideline on stability testing of drug substances and drug products. (2025-04-30). European Medicines Agency (EMA).

- Forced Degradation Studies: Regulatory Considerations and Implementation.

- Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

- Development of forced degradation and stability indicating studies of drugs—A review. (2014).

- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider

- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003-08-01). European Medicines Agency (EMA).

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011-07-01). American Pharmaceutical Review.

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019-09).

- ICH STABILITY TESTING GUIDELINES. SNS Courseware.

- ICH Guidelines: Drug Stability Testing Essentials. (2025-03-21). AMSbiopharma.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024-04-04). WuXi AppTec.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- Drug solubility: why testing early matters in HTS. (2023-04-06). BMG LABTECH.

- Ethyl 5-(2-methylphenyl)

Sources

- 1. benchchem.com [benchchem.com]

- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. rheolution.com [rheolution.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. researchgate.net [researchgate.net]

- 9. snscourseware.org [snscourseware.org]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 12. acdlabs.com [acdlabs.com]

- 13. researchgate.net [researchgate.net]

- 14. biopharminternational.com [biopharminternational.com]

- 15. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations | Semantic Scholar [semanticscholar.org]

Topic: Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate: A Scoping Review and Strategic Framework for Evaluating Potential Biological Activities

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoxazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and biologically active compounds.[1][2] This guide focuses on a specific, yet underexplored, derivative: Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate . While direct pharmacological data for this exact molecule is not extensively documented, its structural motifs—the isoxazole-3-carboxylate core and the 5-isobutyl substituent—provide a strong basis for predicting its potential biological activities. By analyzing structure-activity relationships (SAR) from closely related analogues, this document synthesizes a predictive profile for the target compound and outlines a comprehensive, multi-tiered research strategy to empirically validate these hypotheses. We will delve into potential applications in oncology, inflammation, and infectious diseases, providing detailed experimental workflows and protocols designed to systematically uncover the therapeutic promise of this molecule.

Introduction to the Isoxazole Scaffold

The isoxazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile building block in drug discovery.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an attractive component for designing molecules that can effectively interact with biological targets.[1] The stability of the ring and its capacity to serve as a bioisostere for other functional groups further enhance its utility.[1] Derivatives of isoxazole have demonstrated a vast spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory activities.[2][4][5]

Our compound of interest, This compound , belongs to the isoxazole-3-carboxylate subclass. Its structure is characterized by:

-

An isoxazole core , providing the foundational scaffold.

-

An ethyl carboxylate group at the C3 position , which can act as a hydrogen bond acceptor and is amenable to modification (e.g., hydrolysis to a carboxylic acid or amidation) to modulate physicochemical properties and target engagement.

-

An isobutyl (2-methylpropyl) group at the C5 position , a lipophilic moiety that can influence membrane permeability, solubility, and interactions with hydrophobic pockets in target proteins.

This guide will leverage the rich chemical literature on analogous structures to build a data-driven hypothesis of this compound's potential and lay out a clear path for its investigation.

Caption: Key structural features of the target compound.

Predicted Biological Activities Based on Analog Analysis

By examining the established activities of structurally similar isoxazole derivatives, we can infer several high-probability therapeutic areas for this compound.

Anticancer Potential

The isoxazole scaffold is a well-documented pharmacophore in oncology.[6] Isoxazole derivatives have been shown to exert antitumor effects through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and induction of apoptosis.[4]

-

Kinase Inhibition: Several isoxazole series have been developed as potent inhibitors of critical signaling kinases. For instance, novel isoxazole derivatives have been identified as highly potent inhibitors of c-Jun N-terminal kinases (JNK), which are involved in stress signaling and apoptosis.[7] Others have been found to be dual inhibitors of p38α MAP kinase and CK1δ, both implicated in cancer cell proliferation and survival.[5]

-

STAT3 Pathway Inhibition: N-phenyl-5-carboxamidyl isoxazoles, which are structurally related to our target compound through the C5 amide linkage (a potential modification of our C3 ester), have shown potent activity against colon cancer cells.[8] The mechanism was identified as the down-regulation of phosphorylated STAT3, a key transcription factor in cancer cell survival and proliferation.[8]

-

General Cytotoxicity: Various isoxazole-carboxamide derivatives have demonstrated cytotoxic activity against a range of cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancers.[9]

Hypothesis: The combination of the isoxazole core and the lipophilic isobutyl group in our target compound may facilitate cell entry and interaction with hydrophobic pockets within kinases or other oncogenic proteins. The C3-ester provides a handle for creating libraries of amides to optimize potency, similar to the successful N-phenyl-5-carboxamidyl isoxazoles.[8]

Anti-inflammatory Activity

Inflammation is another area where isoxazoles have shown significant promise. Their mechanisms often involve the modulation of key enzymes in inflammatory pathways.

-

COX-2 Inhibition: Certain 4,5-diphenyl-4-isoxazoline derivatives have been reported as selective COX-2 inhibitors, a primary target for non-steroidal anti-inflammatory drugs (NSAIDs).[5]

-

Leukotriene Biosynthesis Inhibition: A series of 4,5-diaryloisoxazol-3-carboxylic acids (note the C3-acid, the hydrolyzed form of our ester) emerged as potent inhibitors of leukotriene biosynthesis by targeting the 5-lipoxygenase-activating protein (FLAP).[5]

-

p38 MAP Kinase Inhibition: As mentioned in the anticancer section, p38 MAP kinase is also a crucial regulator of inflammatory responses, and isoxazoles have been developed as potent inhibitors of this target.[5][7]

Hypothesis: this compound, particularly upon potential in vivo hydrolysis to its carboxylic acid form, is a strong candidate for FLAP inhibition or modulation of other inflammatory enzymes like COX-2.

Antimicrobial Activity

The isoxazole ring is present in several antimicrobial agents, and novel derivatives are continually being explored to combat drug resistance.

-

Antimycobacterial Activity: A library of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates demonstrated potent in vitro efficacy against Mycobacterium tuberculosis (Mtb) H37Rv strains, including drug-resistant variants.[10] One compound with a 3,4-dichlorobenzyl substituent showed a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL.[10] This highlights the potential of the ethyl isoxazole-3-carboxylate core in anti-TB drug discovery.

-

General Antibacterial Activity: Studies have shown that isoxazole derivatives can possess significant antimicrobial effects against both Gram-positive and Gram-negative bacteria.[11] Fused isoxazole-oxazole hybrids have also shown good antibacterial potency.[12]

Hypothesis: The ethyl isoxazole-3-carboxylate scaffold is a proven starting point for developing antimycobacterial agents.[10] The lipophilic nature of the isobutyl group could enhance penetration of the complex mycobacterial cell wall, making our target compound a promising candidate for screening against Mtb and other bacterial pathogens.

Table 1: Summary of Potential Biological Activities and Supporting Evidence from Analogues

| Therapeutic Area | Potential Mechanism of Action | Relevant Analog Class | Supporting Evidence |

| Oncology | Kinase Inhibition (JNK, p38) | Isoxazole Derivatives | Potent JNK1/3 inhibition; dual p38α/CK1δ inhibition observed.[5][7] |

| STAT3 Pathway Inhibition | N-phenyl-5-carboxamidyl isoxazoles | Down-regulation of phosphorylated STAT3 in colon cancer cells.[8] | |

| Inflammation | FLAP Inhibition | 4,5-diaryloisoxazol-3-carboxylic acids | Potent inhibition of cellular 5-Lipoxygenase product synthesis.[5] |

| COX-2 Inhibition | 4,5-diphenyl-4-isoxazolines | Selective inhibition of COX-2 enzyme.[5] | |

| Antimicrobial | Anti-tubercular Activity | Ethyl 5-aryl isoxazole-3-carboxylates | High efficacy against Mtb H37Rv strains (MICs as low as 0.25 μg/mL).[10] |

| Broad-Spectrum Antibacterial | Various Isoxazole Derivatives | Activity reported against both Gram-positive and Gram-negative bacteria.[11] |

Proposed Research & Development Workflow

To systematically evaluate the potential of this compound, a phased approach combining computational, in vitro, and in vivo methods is recommended. This workflow is designed to maximize data generation while conserving resources, allowing for go/no-go decisions at critical junctures.

Caption: A strategic workflow for evaluating the target compound.

Detailed Experimental Protocols

The following protocols are representative of the key assays proposed in Phase 2 of the research workflow. They are designed to be self-validating by including appropriate positive and negative controls.

Protocol 4.1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a panel of human cancer cell lines (e.g., HCT-116 [colon], MCF-7 [breast], A549 [lung]).

Methodology:

-

Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x final concentrations by serial dilution in culture medium.

-

Treatment: Remove the seeding medium from the wells and add 100 µL of the serially diluted compound solutions (final concentrations typically ranging from 0.1 to 100 µM). Include wells with vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 4.2: JNK3 Kinase Inhibition Assay (Biochemical)

Objective: To determine the in vitro potency of the test compound to inhibit JNK3 enzyme activity.

Methodology:

-

Reaction Buffer Preparation: Prepare a kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).

-

Compound Dilution: Prepare a serial dilution of the test compound in DMSO, then dilute further in the kinase buffer. A known JNK inhibitor (e.g., SP600125) should be used as a positive control.

-

Assay Plate Preparation: In a 96-well plate, add:

-

2.5 µL of substrate solution (e.g., ATF2 peptide)

-

5 µL of the diluted test compound or control

-

2.5 µL of recombinant human JNK3 enzyme solution

-

-

Reaction Initiation: Initiate the kinase reaction by adding 5 µL of an ATP solution (e.g., 10 µM) to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. A common method is to use a phosphospecific antibody in a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting percent inhibition versus the log of the compound concentration.

Protocol 4.3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism (e.g., M. tuberculosis H37Rv).

Methodology (Broth Microdilution):

-

Medium Preparation: Use an appropriate broth medium (e.g., Middlebrook 7H9 for Mtb).

-

Compound Preparation: Prepare a 2x serial dilution of the test compound in the broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism according to CLSI guidelines.

-

Inoculation: Add an equal volume of the standardized inoculum to each well of the 96-well plate containing the diluted compound.

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only). A known antibiotic (e.g., Isoniazid for Mtb) should be run in parallel.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 7-14 days for Mtb).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a growth indicator dye (e.g., Resazurin).

Conclusion and Future Directions

This compound represents a molecule of significant latent potential. While it remains a relatively uncharacterized entity, its chemical architecture places it firmly within a class of compounds with proven and diverse biological activities. The structure-activity relationships derived from decades of research on the isoxazole scaffold provide a compelling, data-driven rationale for investigating this compound as a potential therapeutic agent in oncology, inflammation, and infectious disease.[1][2][5][10]

The strategic research workflow detailed in this guide offers a clear and efficient pathway to unlock this potential. The immediate next steps should focus on the in vitro screening cascade to empirically test the hypotheses laid out herein. Positive results from this initial phase would trigger mechanism-of-action studies and the synthesis of a focused library of analogues to establish a clear SAR and optimize for potency, selectivity, and drug-like properties. By systematically pursuing this investigation, the scientific community can determine if this compound is not just a molecule of theoretical interest, but a valuable new starting point for drug discovery.

References

- Title: Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK)

- Title: Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies Source: RSC Publishing URL

-

Title: A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents Source: PubMed URL: [Link]

- Source: jchr.

-

Title: The synthetic and therapeutic expedition of isoxazole and its analogs Source: PMC URL: [Link]

- Source: iponline.

-

Title: 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester Source: MDPI URL: [Link]

- Source: iponline.

-

Title: Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents Source: PubMed URL: [Link]

-

Title: Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research Source: MDPI URL: [Link]

-

Title: Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer Source: PubMed URL: [Link]

-

Title: Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents Source: PMC - NIH URL: [Link]

Sources

- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. ijpca.org [ijpca.org]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. espublisher.com [espublisher.com]

- 7. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold and the Significance of Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a privileged scaffold in medicinal chemistry due to its diverse biological activities.[1] This structural motif is present in a range of pharmaceuticals, underscoring its importance in drug design and development. "this compound," also known as ethyl 5-isobutylisoxazole-3-carboxylate, is a specific derivative within this class. While detailed literature exclusively on this compound is limited, its structural features suggest significant potential as a synthetic intermediate and a candidate for biological evaluation.

This technical guide will provide a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound, drawing upon established methodologies for the synthesis of related 3,5-disubstituted isoxazoles and the known biological activities of this compound class.

Synthetic Strategies for 3,5-Disubstituted Isoxazoles: A Focus on Cyclization Reactions

The construction of the isoxazole ring is a cornerstone of synthetic organic chemistry, with several robust methods available. The most prevalent and versatile of these for the synthesis of 3,5-disubstituted isoxazoles, such as this compound, is the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with hydroxylamine.

Mechanism of Isoxazole Formation from β-Ketoesters

The synthesis of the target molecule can be conceptually approached through the condensation of a β-ketoester with hydroxylamine. This reaction proceeds through a well-established mechanism involving initial oximation followed by intramolecular cyclization and dehydration.

Caption: General reaction pathway for the synthesis of a 3,5-disubstituted isoxazole from a β-ketoester and hydroxylamine.

The regioselectivity of the cyclization, determining the position of the substituents on the isoxazole ring, is a critical aspect of this synthesis. In the case of unsymmetrical 1,3-dicarbonyls, mixtures of regioisomers can be formed. The reaction conditions, particularly pH, can influence the outcome.

Experimental Protocol: Synthesis of a Representative Ethyl 5-alkyl-1,2-oxazole-3-carboxylate

Synthesis of Ethyl 5-methyl-1,2-oxazole-3-carboxylate

This procedure is adapted from general methods for the synthesis of 3,5-disubstituted isoxazoles.

Materials:

-

Ethyl acetopyruvate

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification equipment (rotary evaporator, chromatography column)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetopyruvate (1 equivalent) in ethanol.

-

Addition of Reagents: To this solution, add a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) in water. The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add water and extract the product with diethyl ether (3 x 50 mL).

-

Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure ethyl 5-methyl-1,2-oxazole-3-carboxylate.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods:

-

¹H NMR: To confirm the presence of the ethyl ester and methyl groups and the isoxazole ring proton.

-

¹³C NMR: To identify the carbon signals of the isoxazole ring, the ester, and the alkyl substituent.

-

IR Spectroscopy: To detect the characteristic stretching frequencies of the C=O (ester), C=N, and N-O bonds.

-

Mass Spectrometry: To determine the molecular weight of the compound.

Physicochemical Properties and Characterization

While experimental data for this compound is not available, its properties can be predicted based on its structure and comparison with related compounds.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₀H₁₅NO₃ |

| Molecular Weight | 197.23 g/mol |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate) and have low solubility in water. |

| Spectroscopic Data | |

| ¹H NMR | Expected signals for the isobutyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons), the ethyl ester group (a quartet and a triplet), and a singlet for the isoxazole ring proton. |

| ¹³C NMR | Distinct signals for the carbons of the isoxazole ring, the carbonyl carbon of the ester, and the carbons of the isobutyl and ethyl groups. |

| IR (cm⁻¹) | Characteristic absorptions for C=O (ester) ~1720-1740, C=N ~1600-1650, and N-O ~1300-1400. |

| Mass Spectrum (m/z) | Molecular ion peak corresponding to the molecular weight. |

Biological Activities and Therapeutic Potential of the Isoxazole Scaffold

Derivatives of isoxazole are known to exhibit a wide range of biological activities, making them attractive candidates for drug discovery programs. The specific biological profile of this compound has not been reported, but the activities of structurally related compounds provide valuable insights into its potential applications.

Caption: Potential biological activities associated with the isoxazole scaffold.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the antimicrobial and antifungal properties of isoxazole derivatives.[2][3] The isoxazole ring is a key component in some sulfonamide antibiotics. The mechanism of action can vary but may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilicity and electronic properties of the substituents on the isoxazole ring play a crucial role in determining the potency and spectrum of activity. The isobutyl group in the title compound would increase its lipophilicity, which may enhance its ability to penetrate microbial cell membranes.

Herbicidal Activity

Isoxazole derivatives have also been investigated for their herbicidal properties.[4][5] Some commercial herbicides contain the isoxazole moiety. The mode of action often involves the inhibition of plant-specific enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in pigment biosynthesis.

Future Directions and Conclusion

This compound represents an intriguing yet underexplored molecule within the vast chemical space of isoxazole derivatives. Based on established synthetic routes for analogous compounds, its preparation is readily achievable. The known biological activities of the isoxazole scaffold suggest that this compound warrants investigation for its potential antimicrobial, antifungal, and herbicidal properties.

Future research should focus on:

-

Optimized Synthesis and Characterization: Development and publication of a detailed, high-yielding synthesis protocol for this compound, accompanied by comprehensive spectroscopic characterization.

-

Biological Screening: Systematic evaluation of its activity against a panel of bacterial and fungal pathogens, as well as its herbicidal effects on various plant species.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of related analogues to understand the impact of the isobutyl and ethyl ester groups on biological activity.

References

-

Hu, D. J., Liu, S. F., Huang, T. H., Tu, H. Y., & Zhang, A. D. (2009). Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides. Molecules, 14(3), 1288–1303. Available from: [Link]

-

MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), m1762. Available from: [Link]

-

MDPI. (2024). Novel Isoxazole-Based Antifungal Drug Candidates. International Journal of Molecular Sciences, 25(24), 13618. Available from: [Link]

-

PubChem. Ethyl 5-methylisoxazole-3-carboxylate. Available from: [Link]

-

Zhang, L., et al. (2020). Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. Journal of Agricultural and Food Chemistry, 68(51), 15107-15114. Available from: [Link]

-

Zanco Journal of Medical Sciences. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate: Starting Materials and Precursors

Executive Summary

Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate is a versatile heterocyclic compound whose structural motif is of significant interest in medicinal chemistry and materials science. The 1,2-oxazole (isoxazole) core is recognized as a privileged scaffold in drug discovery, with derivatives showing a range of biological activities.[1][2] This guide provides a comprehensive technical overview of the principal synthetic routes to this target molecule, focusing on the critical selection of starting materials and precursors. We will dissect two robust and field-proven strategies: the [3+2] dipolar cycloaddition of a nitrile oxide with a terminal alkyne, and the classical condensation of a β-dicarbonyl compound with hydroxylamine. By explaining the causality behind experimental choices and providing detailed protocols, this document serves as a practical resource for chemists engaged in the synthesis of functionalized isoxazoles.

Introduction

The isoxazole ring system is a cornerstone in the development of novel chemical entities. Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into numerous approved drugs and agrochemicals.[3][4] The title compound, this compound, combines this valuable core with an isobutyl group at the 5-position and an ethyl ester at the 3-position, providing two distinct points for further chemical elaboration. Understanding the foundational chemistry that enables its construction is paramount for researchers aiming to build libraries of related analogues for structure-activity relationship (SAR) studies or to develop scalable manufacturing processes. This guide will explore the two most prominent synthetic disconnections, analyzing the precursors required and the mechanistic principles that govern each transformation.

Chapter 1: Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two primary bond disconnections within the isoxazole ring, leading to two distinct and highly convergent synthetic strategies.

-

The [3+2] Cycloaddition Disconnection: This approach breaks the C3-C4 and O-C5 bonds, deconstructing the isoxazole into a two-carbon component (an alkyne) and a three-atom component (a nitrile oxide). This is arguably the most direct method for assembling 3,5-disubstituted isoxazoles.[5][6]

-

The Condensation Disconnection: This strategy involves breaking the N-C5 and O-N bonds, revealing a 1,3-dicarbonyl equivalent and hydroxylamine. This classical approach builds the carbon framework first, followed by heterocyclization.

Caption: Retrosynthetic pathways for the target isoxazole.

Chapter 2: Synthesis via [3+2] Dipolar Cycloaddition

This elegant and highly regioselective strategy involves the 1,3-dipolar cycloaddition of an in situ generated nitrile oxide with a terminal alkyne.[3][7] The reaction proceeds with complete regioselectivity to yield the 3,5-disubstituted isoxazole, avoiding the formation of other isomers.[8]

Core Principle

The reaction is a concerted pericyclic process where the 1,3-dipole (nitrile oxide) reacts across the π-system of the dipolarophile (alkyne). The nitrile oxide is typically unstable and is generated in situ from a stable precursor, most commonly a hydroximoyl chloride, by treatment with a mild base.

Precursor I: 4-Methyl-1-pentyne (Isobutylacetylene)

This terminal alkyne provides the C4 and C5 atoms of the isoxazole ring, along with the required isobutyl substituent.

-

Properties:

-

Synthesis: While commercially available, 4-methyl-1-pentyne can be synthesized through various methods, including the dimerization of propene followed by isomerization or the dehydrohalogenation of dihaloalkanes derived from 4-methyl-2-pentene.[10][11]

Precursor II: Ethyl 2-chloro-2-(hydroxyimino)acetate

This compound is an excellent and widely used precursor for generating ethoxycarbonylformonitrile oxide. The presence of the electron-withdrawing ester group facilitates the elimination of HCl.

-

Properties:

-

Synthesis: A standard laboratory preparation involves the reaction of glycine ethyl ester hydrochloride with sodium nitrite in the presence of hydrochloric acid.[14] This nitrosation followed by chlorination provides the desired product in good yield.

Experimental Protocol: [3+2] Cycloaddition

Objective: To synthesize this compound from 4-methyl-1-pentyne and ethyl 2-chloro-2-(hydroxyimino)acetate.

-

Reaction Setup: To a solution of 4-methyl-1-pentyne (1.0 eq) and ethyl 2-chloro-2-(hydroxyimino)acetate (1.1 eq) in an appropriate solvent (e.g., diethyl ether or dichloromethane) at 0 °C, add a mild base such as triethylamine (1.2 eq) or a saturated aqueous solution of sodium bicarbonate dropwise.[13]

-

Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The in situ generation of the nitrile oxide is the rate-limiting step, and its immediate trapping by the alkyne drives the reaction forward.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure this compound.

Caption: Workflow for the [3+2] cycloaddition synthesis.

Chapter 3: Synthesis via Claisen Condensation and Cyclization

This classical and highly reliable two-step approach first constructs a β-dicarbonyl intermediate, which then undergoes cyclization with hydroxylamine to form the isoxazole ring.

Core Principle

The first step is a Claisen condensation, a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a ketone.[15][16][17] An alkoxide base is used to generate an enolate from the ketone, which then acts as a nucleophile.[18][19][20] The resulting 1,3-dicarbonyl system is then reacted with hydroxylamine, which condenses with both carbonyls to form the heterocycle.

Precursor I: Methyl Isobutyl Ketone (MIBK)

MIBK serves as the source for the isobutyl group and the C4-C5 segment of the final isoxazole.

-

Properties:

-

CAS Number: 108-10-1

-

Molecular Formula: C₆H₁₂O

-

Molecular Weight: 100.16 g/mol

-

Boiling Point: 117-118 °C

-

-

Synthesis: MIBK is an industrial commodity, typically produced from acetone via a three-step process involving an aldol condensation, dehydration, and subsequent hydrogenation.[21][22]

Precursor II: Diethyl Oxalate

This diester provides the C3 and ethyl carboxylate functionality of the target molecule.

-

Properties:

-

Synthesis: It is commonly prepared by the esterification of oxalic acid with ethanol, often using an acid catalyst and azeotropic removal of water.[23][24]

Precursor III: Hydroxylamine

Hydroxylamine (NH₂OH) provides the nitrogen and oxygen atoms required to close the isoxazole ring. It is typically used as its more stable hydrochloride salt (NH₂OH·HCl).

Experimental Protocol: Condensation and Cyclization

Objective: To synthesize this compound from MIBK and diethyl oxalate.

Step A: Claisen Condensation

-

Enolate Formation: Prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol. The choice of ethoxide as the base is critical; using a base with an alkoxide that matches the ester (diethyl oxalate) prevents transesterification side reactions.[25]

-

Condensation: To the cooled (0 °C) ethoxide solution, add a mixture of methyl isobutyl ketone (1.0 eq) and diethyl oxalate (1.0 eq) dropwise.

-

Reaction: Allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC). The reaction is driven to completion by the deprotonation of the resulting 1,3-dicarbonyl product, which is more acidic than ethanol.[17]

-

Work-up: Carefully neutralize the reaction mixture with a dilute acid (e.g., acetic acid or HCl) and extract the product, ethyl 2,4-dioxo-5-methylhexanoate, with an organic solvent. The crude product may be used directly in the next step or purified if necessary.

Step B: Isoxazole Formation

-

Cyclization: Dissolve the crude ethyl 2,4-dioxo-5-methylhexanoate from Step A in ethanol. Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and a base (e.g., sodium acetate or sodium hydroxide) to neutralize the HCl.

-

Heating: Heat the reaction mixture to reflux for 2-4 hours. The hydroxylamine will condense with the diketone, eliminating two molecules of water to form the stable isoxazole ring.

-

Isolation and Purification: After cooling, the product can be isolated by extraction and purified using flash column chromatography or recrystallization to yield the final product.

Chapter 4: Comparative Analysis of Synthetic Routes

| Feature | Route 1: [3+2] Cycloaddition | Route 2: Claisen Condensation |

| Overall Yield | Generally good to excellent. | Good to excellent, often performed as a one-pot two-step process. |

| Regioselectivity | Excellent; typically yields a single 3,5-disubstituted regioisomer.[7][8] | Excellent; the reaction pathway unambiguously defines the substitution pattern. |

| Starting Materials | 4-Methyl-1-pentyne can be volatile and flammable. Ethyl 2-chloro-2-(hydroxyimino)acetate is a specialty reagent.[9][13] | MIBK, diethyl oxalate, and hydroxylamine are inexpensive, readily available bulk chemicals.[21][24] |

| Reaction Conditions | Mild conditions (0 °C to room temperature). Does not require strong bases or high temperatures. | The Claisen step requires a strong alkoxide base. The cyclization step often requires heating/reflux.[15] |

| Atom Economy | High. The main byproduct is a simple salt (e.g., triethylammonium chloride). | Lower. Byproducts include ethanol from the condensation and water from the cyclization. |

| Scalability | Readily scalable, though handling of the alkyne and the stability of the nitrile oxide precursor are considerations. | Highly scalable and is a common industrial method for isoxazole synthesis due to low-cost starting materials. |

| Scope & Limitations | Very broad scope for both alkyne and nitrile oxide components, allowing for diverse analogue synthesis. | Primarily limited by the availability of the corresponding ketone precursor. |

Conclusion

Both the [3+2] dipolar cycloaddition and the Claisen condensation/cyclization pathways represent robust and efficient methods for the synthesis of this compound.

-

The [3+2] cycloaddition offers a more elegant and direct route with high atom economy and exceptionally mild reaction conditions. It is particularly well-suited for laboratory-scale synthesis and the rapid generation of diverse analogues, provided the requisite alkyne and halo-oxime precursors are accessible.

-

The Claisen condensation route relies on inexpensive and readily available commodity chemicals, making it a highly cost-effective and industrially scalable option. While it involves a two-step sequence and less favorable atom economy, its reliability and the low cost of its precursors make it an attractive choice for large-scale production.